molecular formula C12H18ClNO2S2 B14506017 N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide CAS No. 63574-37-8

N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14506017
CAS No.: 63574-37-8
M. Wt: 307.9 g/mol
InChI Key: BWWVXDRSMJJBHW-UHFFFAOYSA-N
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Description

N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a benzene ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-2-methylpropane with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with N,4-dimethylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by binding to the active site. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-2-methylpropyl)sulfanyl]-N-methylbenzenesulfonamide
  • N-[(2-Chloro-2-methylpropyl)sulfanyl]-N-ethylbenzenesulfonamide
  • N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzenesulfonamide

Uniqueness

N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both the sulfanyl and sulfonamide groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

63574-37-8

Molecular Formula

C12H18ClNO2S2

Molecular Weight

307.9 g/mol

IUPAC Name

N-(2-chloro-2-methylpropyl)sulfanyl-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO2S2/c1-10-5-7-11(8-6-10)18(15,16)14(4)17-9-12(2,3)13/h5-8H,9H2,1-4H3

InChI Key

BWWVXDRSMJJBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)SCC(C)(C)Cl

Origin of Product

United States

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